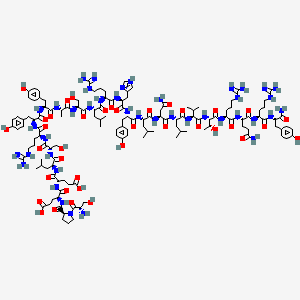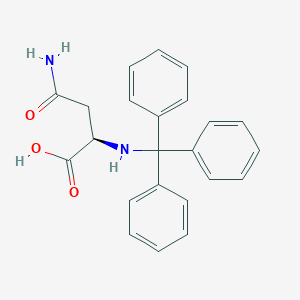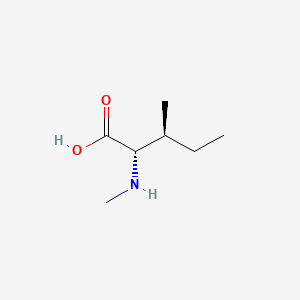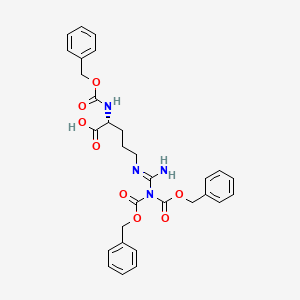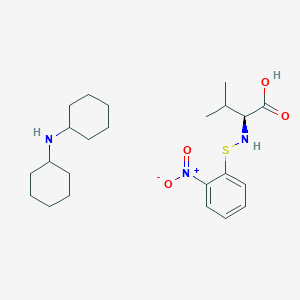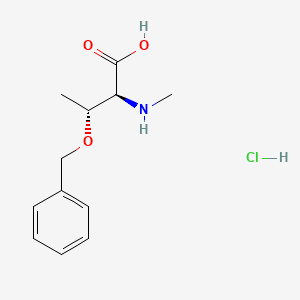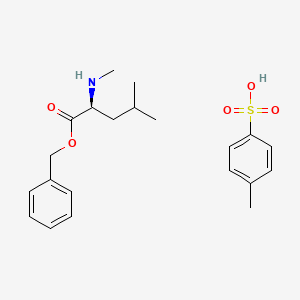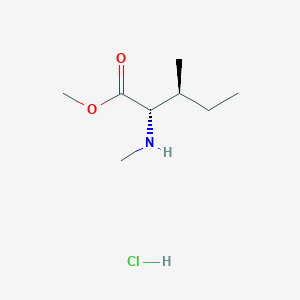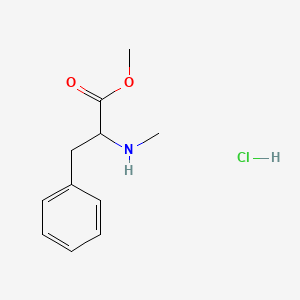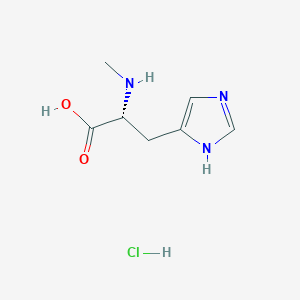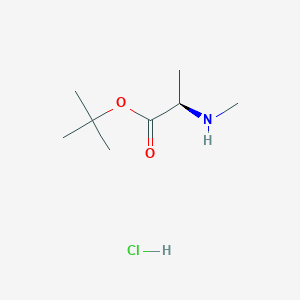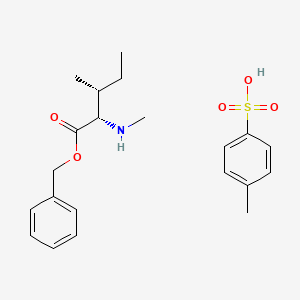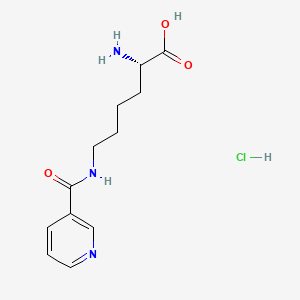
N-ε-Nicotinoyl-L-Lysinhydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Lys-OMe.2HCl is a derivative of lysine . Amino acids and their derivatives have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Synthesis Analysis
The synthesis analysis of similar compounds like H-Lys(Boc)-OMe.HCl is available , but specific synthesis information for H-Lys(nicotinoyl)-OH hcl was not found.Molecular Structure Analysis
The molecular structure of similar compounds like H-Lys(Boc)-OMe.HCl has been analyzed . The molecular formula for H-Lys(Boc)-OMe.HCl is C12H24N2O4·HCl .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like H-Lys(Boc)-OMe.HCl have been analyzed . It is a solid, white to light yellow powder to crystal .Wissenschaftliche Forschungsanwendungen
Biomedizinische Anwendungen
Peptid-basierte Hydrogele (PHGs) sind biokompatible Materialien, die für verschiedene biologische, biomedizinische und biotechnologische Anwendungen geeignet sind {svg_1}. Sie bestehen aus wassergequollenen Netzwerken mit einem nicht-newtonschen Fluidverhalten und selbsttragenden Eigenschaften {svg_2}.
Arzneimittelfreisetzung
PHGs werden für ihr Potenzial in der Arzneimittelfreisetzung untersucht. Ihre chemische und physikalische Ansprechbarkeit auf Reize, intrinsische Biokompatibilität, chemische Zugänglichkeit, Tunbarkeit und die Erzeugung einer physiologisch relevanten Umgebung machen sie für diese Anwendung ideal {svg_3}.
Diagnosewerkzeuge für die Bildgebung
PHGs können auch als Diagnosewerkzeuge für die Bildgebung verwendet werden. Die Möglichkeit, diese Materialien zu modifizieren und ihre Biokompatibilität, macht sie für diesen Zweck geeignet {svg_4}.
Gewebetechnik
PHGs haben sich als vielversprechend im Bereich der Gewebetechnik erwiesen. Beispielsweise fungiert das Fmoc-K3-Hydrogel, ein steiferes Hydrogel (G’ = 2526 Pa), als potenzielles Material für die Gewebetechnik und unterstützt die Zellhaftung, das Überleben und die Vermehrung vollständig {svg_5}.
Bioprinting-Anwendungen
Eine neuartige Klasse synthetischer, hydrogelschichtbildender amphiphilier kationischer Peptide, die einen aliphatischen Bereich und einen Lys-Rest enthalten, wurde als Gerüst für Bioprinting-Anwendungen vorgeschlagen {svg_6}.
Synthese von biotinierten Lysinderivaten
Lysinderivate, wie z. B. „H-Lys(Boc)-OtBu · HCl“, werden zur Synthese von biotinierten Lysinderivaten oder an Lys gekoppelten Chromophoren und Fluorophoren verwendet {svg_7}.
Safety and Hazards
Wirkmechanismus
Target of Action
H-Lys(nicotinoyl)-OH hcl is a derivative of the essential amino acid lysine . The primary targets of this compound are likely to be proteins or enzymes that interact with lysine residues. These interactions can influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Mode of Action
The compound interacts with its targets through the lysine residue. The nicotinoyl group attached to the lysine residue may enhance the compound’s interaction with its targets, leading to changes in the target’s function . .
Biochemical Pathways
H-Lys(nicotinoyl)-OH hcl, being a lysine derivative, is likely to be involved in the same biochemical pathways as lysine. This includes protein synthesis, energy production, and the synthesis of other important biomolecules . The compound’s effect on these pathways and their downstream effects is subject to further investigation.
Pharmacokinetics
The pharmacokinetic properties of H-Lys(nicotinoyl)-OH hcl, including its absorption, distribution, metabolism, and excretion (ADME), are not well documented. As a derivative of lysine, it might be expected to have similar ADME properties. The addition of the nicotinoyl group could potentially alter these properties, affecting the compound’s bioavailability .
Result of Action
The molecular and cellular effects of H-Lys(nicotinoyl)-OH hcl are likely to be dependent on its interaction with its targets. Given its potential role in influencing the secretion of anabolic hormones and providing fuel during exercise, it may have beneficial effects on physical performance and recovery . .
Action Environment
The action, efficacy, and stability of H-Lys(nicotinoyl)-OH hcl could be influenced by various environmental factors. These might include the pH and temperature of the environment, the presence of other molecules or compounds, and the specific conditions within the cell or organism
Eigenschaften
IUPAC Name |
(2S)-2-amino-6-(pyridine-3-carbonylamino)hexanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3.ClH/c13-10(12(17)18)5-1-2-7-15-11(16)9-4-3-6-14-8-9;/h3-4,6,8,10H,1-2,5,7,13H2,(H,15,16)(H,17,18);1H/t10-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWKVAIEPHOTKE-PPHPATTJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCCCC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)NCCCC[C@@H](C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

